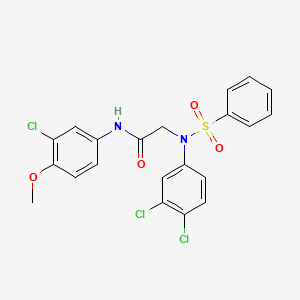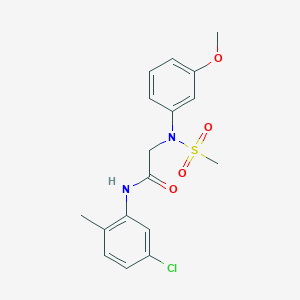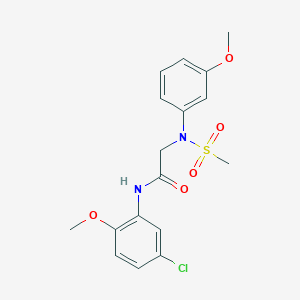![molecular formula C22H16ClN3O3S B3708221 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B3708221.png)
3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA
Overview
Description
3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA is a compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions. One common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in good yield . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in studying bacterial and fungal infections.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Industry: It is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2-METHOXYBENZOYL)THIOUREA include other benzoxazole derivatives such as:
2-(2-Chlorophenyl)benzoxazole: Known for its antimicrobial properties.
2-(2-Methoxyphenyl)benzoxazole: Exhibits antifungal activity.
2-(2-Nitrophenyl)benzoxazole: Studied for its anticancer potential.
What sets this compound apart is its unique combination of a chlorophenyl and methoxybenzoyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-18-9-5-3-7-15(18)20(27)26-22(30)24-13-10-11-19-17(12-13)25-21(29-19)14-6-2-4-8-16(14)23/h2-12H,1H3,(H2,24,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKYPVDRFANAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide](/img/structure/B3708139.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide](/img/structure/B3708145.png)
![N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methylbenzamide](/img/structure/B3708184.png)


![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3708211.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3708212.png)
![3-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3708215.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3708220.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3708229.png)

![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B3708239.png)
![5-Amino-6-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3708246.png)
![Methyl 4-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3708247.png)
